molecular formula C17H19NO2 B5832075 methyl (3,3-diphenylpropyl)carbamate

methyl (3,3-diphenylpropyl)carbamate

Cat. No.: B5832075
M. Wt: 269.34 g/mol
InChI Key: XYUDYANMAIPTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3,3-diphenylpropyl)carbamate is a synthetic organic compound serving as a valuable intermediate in pharmaceutical research and development. Its structure, featuring a 3,3-diphenylpropyl chain linked to a carbamate group, is of significant interest in medicinal chemistry. This scaffold is recognized as a key precursor in the synthesis of more complex, biologically active molecules. For instance, its deuterated analog, this compound-d1, has been identified as an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, which is a labeled form of a dihydropyridine calcium channel blocker . The diphenylpropyl moiety is a common pharmacophore found in ligands targeting various receptors. Research into compounds with similar structural motifs, such as loperamide and diphenoxylate, has shown affinity for the μ-opioid receptor (MOR) . This suggests that this compound and its derivatives could be utilized in the design and development of novel bitopic or bivalent ligands. These multi-target-directed ligands (MTDLs) are an emerging strategy in drug discovery for complex diseases, aiming to interact with multiple therapeutic targets simultaneously . As such, this compound provides a versatile building block for researchers exploring new chemical spaces in areas like neuroscience and cardiovascular pharmacology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl N-(3,3-diphenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)18-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDYANMAIPTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Agents
Methyl (3,3-diphenylpropyl) carbamate serves as an intermediate in the synthesis of antihypertensive agents, particularly N-methyl-3,3-diphenylpropylamine. This compound is crucial in the production of lercanidipine hydrochloride, a medication used to treat high blood pressure. The synthesis process involves demethylation and hydrolysis reactions that yield the desired amine from the carbamate derivative .

1.2 Bactericidal Activity
Research indicates that derivatives of methyl (3,3-diphenylpropyl) carbamate exhibit significant antibacterial activity. A study identified potent bactericides derived from polyamines that selectively target bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The inclusion of phenyl rings in the structure enhances lipophilicity and antimicrobial efficacy .

Synthesis of Biologically Active Compounds

2.1 Carbamate Derivatives in Drug Design
Carbamates like methyl (3,3-diphenylpropyl) carbamate are widely utilized as peptide bond surrogates in drug design due to their stability and ability to permeate biological membranes. They facilitate the development of polyfunctional molecules that can probe enzyme active sites . The versatility of carbamates allows for modifications that enhance their pharmacological properties.

2.2 Case Studies on Synthesis
Several studies have demonstrated successful methodologies for synthesizing various carbamate derivatives, including those based on methyl (3,3-diphenylpropyl) structures. For instance, a diastereoselective three-component synthesis approach has been employed to create β-amino carbamates with potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the applications of methyl (3,3-diphenylpropyl) carbamate:

Application AreaCompound/DerivativeActivity/UseReference
Antihypertensive AgentsN-methyl-3,3-diphenylpropylamineIntermediate for lercanidipine synthesis
Antibacterial ActivityPolyamine derivativesEffective against MRSA and Gram-negative bacteria
Drug DesignCarbamate derivativesPeptide bond surrogates
Synthesis Methodologyβ-Amino carbamatesTherapeutic potential

Comparison with Similar Compounds

Table 1: Impact of Substituents on Chiral Recognition

Compound Substituent Separation Factor (α) Resolution (Rs)
Fendiline 3,3-Diphenylpropyl 1.25 2.50
Analyte 2 n-Butyl 0.90 1.20
Analyte 7 Ethyl at chiral center 1.10 1.80

Pharmacological Analogues

Benzylamine-Hydroxyalkylamine Derivatives
In a library of benzylamine-hydroxyalkylamine derivatives, compounds with 3,3-diphenylpropyl substituents exhibited superior inhibitory activity against amyloid-β aggregation (IC50 < 10 µM) compared to analogues with 2,2-diphenylethyl or bis(4-fluorophenyl)methyl groups (IC50 > 20 µM). This is attributed to enhanced hydrophobic interactions with amyloid fibrils .

Polyamine Analogues
Methyl (3,3-diphenylpropyl)carbamate serves as a key intermediate in synthesizing polyamine conjugates like 15f and 16a (). These derivatives show improved cellular uptake and antitumor activity compared to unsubstituted carbamates, with IC50 values in the low micromolar range against leukemia cell lines .

Metabolic Stability and Toxicity

Table 2: Physicochemical and Metabolic Properties

Compound Molecular Weight logP<sup>a</sup> Metabolic Pathway
This compound 299.39 4.8 Glutathione conjugation
Methyl (3-hydroxyphenyl)carbamate 167.15 1.2 Hepatic oxidation
Benzyl (3-hydroxypropyl)carbamate 208.24 2.1 Ester hydrolysis

<sup>a</sup> Predicted using ChemDraw.

Functional Group Modifications

  • Carbamate vs. Urea: Replacing the carbamate group with urea (e.g., 3,3'-diaminodipropylamine-dihydrogenphosphate) reduces lipophilicity (logP from 4.8 to 2.5) and alters binding modes, as seen in reduced calmodulin antagonism .
  • Aryl Substitutions: The diphenylpropyl group enhances binding to hydrophobic pockets in calcium channels (e.g., fendiline’s IC50 of 1.2 µM vs. nifedipine’s 0.8 µM), whereas mono-phenyl analogues show 10-fold lower affinity .

Q & A

Q. What are the optimal synthetic routes for methyl (3,3-diphenylpropyl)carbamate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of carbamates like this compound typically involves coupling a primary or secondary amine with a carbonyl source (e.g., methyl chloroformate). Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis.
  • Catalyst use : Triethylamine or DMAP can accelerate carbamate bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
    Reference synthetic protocols for structurally similar carbamates (e.g., tert-butyl derivatives) suggest yields >75% under optimized conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique analytical workflow:

  • NMR spectroscopy : Confirm the absence of unreacted starting materials (e.g., residual diphenylpropylamine peaks) and verify carbamate linkage via carbonyl resonance at ~155 ppm in 13C^{13}\text{C} NMR.
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry to detect impurities (<1%) and validate molecular ion peaks (e.g., [M+H]+^+).
  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 75.5%, H: 6.7%, N: 4.4%).
    For example, analogous carbamates were characterized using these methods with <2% deviation in elemental composition .

Q. What standardized protocols exist for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Design accelerated stability studies:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Carbamates typically degrade faster in acidic/basic conditions (e.g., t1/2t_{1/2} = 12–48 hours at pH 2 or 9).
  • Product identification : Use LC-MS to identify hydrolysis byproducts (e.g., 3,3-diphenylpropylamine and methanol).
    Studies on ethyl carbamates showed pH 7.4 stability for >72 hours, suggesting similar methodology .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of this compound on biological target interactions?

Methodological Answer: Use quantum chemical calculations (DFT, B3LYP/6-31G* level) to:

  • Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions.
  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase) to assess binding affinities.
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
    For example, carbamates with bulky substituents (e.g., diphenyl groups) showed enhanced binding to hydrophobic enzyme pockets in simulations .

Q. What experimental strategies resolve contradictions in toxicity data for carbamate derivatives like this compound?

Methodological Answer: Address conflicting results (e.g., PBT/vPvB assessments) via:

  • In vitro assays : Test cytotoxicity (MTT assay on HepG2 cells) and genotoxicity (Ames test).
  • Ecotoxicology : Evaluate aquatic toxicity (Daphnia magna LC50_{50}) and biodegradability (OECD 301F).
  • Comparative analysis : Cross-reference with structurally related carbamates (e.g., methyl phenylcarbamates) to identify substituent-specific trends.
    A methyl hydroxyphenylcarbamate analog was deemed non-PBT despite contradictory initial reports, emphasizing the need for multi-endpoint testing .

Q. How does the introduction of diphenylpropyl groups influence the structure-activity relationship (SAR) of carbamates in enzyme inhibition studies?

Methodological Answer: Design SAR studies using:

  • Enzyme kinetics : Measure KiK_i values for acetylcholinesterase (AChE) inhibition via Ellman’s assay.
  • Molecular dynamics (MD) simulations : Track conformational changes in AChE upon carbamate binding.
  • Comparative analogs : Syntize analogs with mono-phenyl or alkyl chains to isolate diphenyl effects.
    Data from tert-butyl carbamates suggest bulky substituents enhance inhibitory potency by 3–5-fold due to hydrophobic interactions .

Q. What advanced spectroscopic techniques elucidate the solid-state behavior of this compound?

Methodological Answer: Combine:

  • Single-crystal XRD : Resolve crystal packing and hydrogen-bonding networks.
  • DSC/TGA : Determine melting point (TmT_m) and thermal decomposition profile.
  • Solid-state NMR : Characterize polymorphic forms (e.g., 13C^{13}\text{C} CP/MAS).
    For example, a fluorophenylcarbamate derivative exhibited a TmT_m of 128°C and monoclinic crystal symmetry via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.